Methyl 6-fluoro-2-methoxynicotinate
Description
Methyl 6-fluoro-2-methoxynicotinate is a fluorinated pyridine derivative featuring a methoxy group at the 2-position and a fluorine atom at the 6-position of the nicotinate ring. This compound is structurally related to nicotinic acid esters, which are pivotal intermediates in pharmaceutical and agrochemical synthesis. The fluorine substitution enhances electronegativity and metabolic stability, while the methoxy group contributes to steric and electronic modulation of the aromatic system . Its structural analogs often vary in substituent type, position, or ring substitution patterns, leading to divergent physicochemical and biological properties.
Properties
Molecular Formula |
C8H8FNO3 |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
methyl 6-fluoro-2-methoxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8FNO3/c1-12-7-5(8(11)13-2)3-4-6(9)10-7/h3-4H,1-2H3 |
InChI Key |
BSMOYYXEMQUZSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoro-2-methoxynicotinate typically involves the esterification of 6-fluoro-2-methoxynicotinic acid. One common method includes the reaction of 6-fluoro-2-methoxynicotinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction is carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-fluoro-2-methoxynicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 6-fluoro-2-methoxynicotinate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 6-fluoro-2-methoxynicotinate involves its interaction with specific molecular targets. The fluorine atom and methoxy group play crucial roles in binding to enzymes or receptors, influencing their activity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Methyl 6-fluoro-2-methoxynicotinate | 6-F, 2-OCH₃ | C₈H₈FNO₃ | ~185.15 | High electronegativity, moderate solubility |
| Methyl 5-fluoro-2-methoxyisonicotinate | 5-F, 2-OCH₃ (isonicotinate) | C₈H₈FNO₃ | ~185.15 | Altered binding geometry vs. nicotinate |
| Methyl 6-chloro-2-(4-fluorophenyl)nicotinate | 6-Cl, 2-(4-F-C₆H₄) | C₁₃H₁₀ClFNO₂ | ~279.67 | Increased lipophilicity, steric bulk |
| Methyl 2-chloro-5-fluoro-6-methoxynicotinate | 2-Cl, 5-F, 6-OCH₃ | C₈H₆ClFNO₃ | ~233.59 | Tri-substituted, reduced solubility |
| Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate | 6-(2-CF₃O-C₆H₄) | C₁₄H₁₀F₃NO₃ | ~315.23 | High steric hindrance, electron-deficient |
Research Findings
- Synthetic Utility : this compound serves as a precursor in drug discovery, particularly for kinase inhibitors, due to its balanced electronic profile . Analogs with chlorine (e.g., Methyl 6-chloro-2-(4-fluorophenyl)nicotinate) are prioritized in agrochemicals for enhanced pest resistance .
- Reactivity : The methoxy group in this compound facilitates demethylation under acidic conditions, a pathway less accessible in methyl-substituted analogs .
- Biological Activity: Fluorine at the 6-position improves metabolic stability in vivo compared to non-fluorinated analogs, as observed in pharmacokinetic studies of related esters .
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